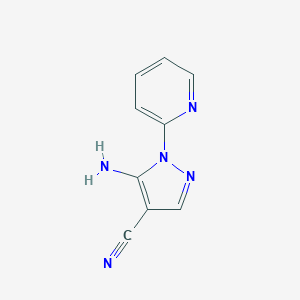

![molecular formula C12H11NO2S B183690 3-[(2-Thienylmethyl)amino]benzoic acid CAS No. 869947-84-2](/img/structure/B183690.png)

3-[(2-Thienylmethyl)amino]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

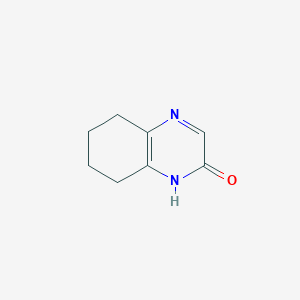

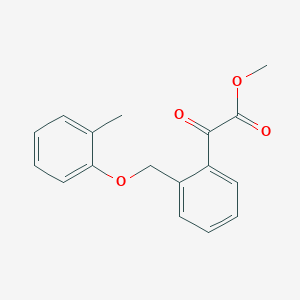

“3-[(2-Thienylmethyl)amino]benzoic acid” is a chemical compound with the CAS Number: 869947-84-2. It has a molecular weight of 233.29 . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C12 H11 N O2 S . The InChI code for this compound is 1S/C12H11NO2S/c14-12(15)9-3-1-4-10(7-9)13-8-11-5-2-6-16-11/h1-7,13H,8H2,(H,14,15) .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 233.29 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.科学的研究の応用

Microbial Biosynthesis

3-Amino-benzoic acid (3AB), an important building block for various biologically active compounds, has seen innovative production methods through microbial biosynthesis. The use of an Escherichia coli co-culture system has notably enhanced the production of 3AB from glucose, demonstrating a significant advancement in metabolic engineering techniques. This method not only increased the yield but also exemplified the potential of co-culture engineering in biosynthetic processes for complex organic compounds (Zhang & Stephanopoulos, 2016).

Natural Product Synthesis

The biosynthesis of 3,5-AHBA-derived natural products, which include a variety of biologically significant compounds, has been thoroughly explored. Understanding the molecular genetics and biochemical pathways involved in the synthesis of these natural products from 3-amino-5-hydroxy benzoic acid (3,5-AHBA) provides valuable insights into the production of pharmaceuticals and other natural compounds (Kang, Shen, & Bai, 2012).

Benzoic Acid Biosynthesis

Research into the biosynthesis of benzoic acid in plants and bacteria reveals a pathway that mirrors fatty acid β-oxidation, shedding light on the fundamental processes that produce this simple yet widely utilized compound. This knowledge contributes to our understanding of the biosynthetic origins of various natural products containing benzoic acid derivatives (Hertweck, Jarvis, Xiang, Moore, & Oldham, 2001).

Spectroscopic and Structural Analysis

The synthesis and structural elucidation of 4-(3-Benzoylthioureido)benzoic acid through spectroscopic methods have provided insights into the chemical properties and potential applications of benzoic acid derivatives. This research enhances our understanding of the structural aspects of such compounds, which can be pivotal for their application in various fields, including pharmaceuticals and materials science (Aydın, Ünver, Aykaç, & Iskeleli, 2010).

Pseudopeptide Building Blocks

The novel amino acid 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) has been synthesized and studied for its potential as a building block for pseudopeptide synthesis. This research opens up new avenues for the development of peptidomimetics and combinatorial chemistry, contributing to the advancement of drug discovery and material science (Pascal, Sola, Labéguère, & Jouin, 2000).

特性

IUPAC Name |

3-(thiophen-2-ylmethylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c14-12(15)9-3-1-4-10(7-9)13-8-11-5-2-6-16-11/h1-7,13H,8H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPALFQBTRMEPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NCC2=CC=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358964 |

Source

|

| Record name | 3-[(2-thienylmethyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

869947-84-2 |

Source

|

| Record name | 3-[(2-thienylmethyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

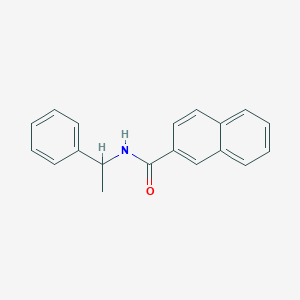

![2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183612.png)

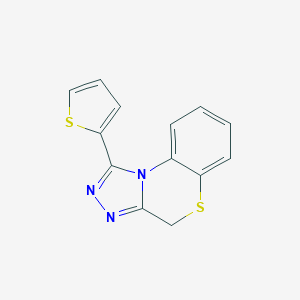

![3-[(3-Bromobenzyl)amino]propan-1-ol](/img/structure/B183618.png)

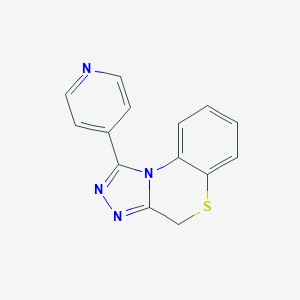

![3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B183619.png)